molecular formula C13H10N2O5 B3170225 1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 941868-33-3

1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B3170225
CAS No.: 941868-33-3
M. Wt: 274.23 g/mol
InChI Key: XAZGBADMKOHGBD-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 941868-33-3) is a specialized cyanopyridone derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, a structure known to function as a versatile scaffold and a potent bioisostere. This core is recognized for its ability to mimic thymine in biological systems, making it a valuable precursor for developing enzyme inhibitors . Specifically, cyanopyridone derivatives have been explored as non-nucleoside inhibitors of essential bacterial enzymes, such as thymidylate kinase (TMPK) in Mycobacterium tuberculosis , highlighting their potential in the discovery of new anti-tubercular agents . The 3-nitrobenzyl substituent at the N1 position further enhances the molecule's utility as a synthetic intermediate, allowing for further structural diversification to optimize pharmacological properties and explore structure-activity relationships (SAR) . With a molecular formula of C13H10N2O5 and a molecular weight of 274.23 g/mol, this compound is supplied as a high-purity material strictly for research applications . It is intended for use in laboratory settings only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-12-11(13(17)18)5-2-6-14(12)8-9-3-1-4-10(7-9)15(19)20/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZGBADMKOHGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting with the nitration of benzyl alcohol to produce 3-nitrobenzyl alcohol. This intermediate is then reacted with pyridine-2-carboxylic acid under specific conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso or nitrate derivatives.

  • Reduction: Reduction of the nitro group can lead to the formation of aniline derivatives.

  • Substitution: The benzyl group can participate in electrophilic substitution reactions, leading to various substituted benzyl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Aniline derivatives.

  • Substitution: Various benzyl-substituted compounds.

Scientific Research Applications

Introduction to 1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This compound, with the CAS number 941868-33-3, is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

Building Block for Complex Molecules
this compound serves as a crucial intermediate in organic synthesis. Its structure allows for various modifications through electrophilic and nucleophilic substitution reactions. This property is particularly useful in developing new pharmaceuticals and agrochemicals.

Biology

Biological Activity Investigation
Research has indicated that this compound may exhibit significant biological activities, including:

  • Enzyme Inhibition : Studies suggest potential inhibitory effects on certain enzymes, which could be beneficial for drug development targeting specific diseases.
  • Receptor Binding : The compound's ability to interact with biological receptors makes it a candidate for further exploration in pharmacology.

Medicine

Therapeutic Potential
The compound has been investigated for its potential therapeutic applications:

  • Anti-inflammatory Properties : Preliminary studies indicate that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Research is ongoing to evaluate its efficacy against various cancer cell lines, highlighting its potential as an anticancer agent.

Summary of Biological Activities

Activity TypePotential EffectsReferences
Enzyme InhibitionMay inhibit specific enzymes involved in disease
Receptor BindingInteracts with various receptors
Anti-inflammatoryPotential to reduce inflammation
AnticancerEfficacy against cancer cell lines

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated promising results. The compound exhibited cytotoxicity against breast and lung cancer cells at micromolar concentrations. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. Results showed that it could effectively reduce COX activity, suggesting its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which 1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, while the pyridine ring can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting substituent effects on molecular weight, melting points, and functional properties:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Notable Properties
1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 3-Nitrobenzyl C₁₃H₁₀N₂O₅ 286.23* Not reported Strong electron-withdrawing nitro group enhances acidity; potential redox sensitivity
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Benzyl C₁₃H₁₁NO₃ 229.23 128–130 Baseline compound; moderate solubility in polar solvents (e.g., DMSO)
1-(3-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 3-Chlorobenzyl C₁₃H₁₀ClNO₃ 263.68 Not reported Chloro substituent increases lipophilicity; weaker acidity vs. nitro analog
1-(3-Trifluoromethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 3-Trifluoromethylbenzyl C₁₃H₁₀F₃NO₃ 285.22 Not reported CF₃ group improves metabolic stability; high electronegativity
1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 3,4-Difluorobenzyl C₁₃H₉F₂NO₃ 265.00 Not reported Fluorine atoms enhance bioavailability; moderate acidity
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 4-Fluorophenyl C₁₂H₈FNO₃ 233.20 Not reported Para-fluorine reduces steric hindrance; lower molecular weight

*Calculated based on molecular formula.

Key Observations:

Electronic Effects: The nitro group in the target compound significantly increases acidity compared to benzyl or fluorinated analogs due to its strong electron-withdrawing nature. Chloro and trifluoromethyl substituents provide intermediate electron-withdrawing effects, balancing lipophilicity and solubility .

Solubility and Stability: Nitro-substituted derivatives may exhibit lower solubility in aqueous media compared to fluorine-containing analogs, which benefit from halogen polarity .

Biological Relevance: Analogous compounds, such as 1-[Methyl-(5-methyl-1H-pyrazol-3-ylmethyl)-carbamoyl]-methyl derivatives, show strong binding to SARS-CoV-2 Mpro via hydrogen bonds and hydrophobic interactions . Decarboxylation studies on benzyl derivatives indicate that hydroxyl groups are critical for this reaction . The absence of a hydroxyl group in the nitrobenzyl analog likely reduces decarboxylation susceptibility.

Synthetic Considerations :

  • The nitrobenzyl derivative is likely synthesized via nucleophilic substitution using 3-nitrobenzyl bromide and a pyridone precursor under basic conditions (e.g., K₂CO₃ in DMF), analogous to benzyl analogs .
  • Nitro groups may require protective strategies during synthesis to prevent unintended reduction or side reactions.

Biological Activity

1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, with the CAS number 941868-33-3, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmacology based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the formula C13H10N2O5C_{13}H_{10}N_{2}O_{5} and a molecular weight of 274.23 g/mol. It is synthesized through a reaction involving 2-cyanoacetamide, malononitrile, and 3-nitrobenzaldehyde in an aqueous medium. The synthesis yields single crystals suitable for X-ray diffraction, revealing a complex molecular structure stabilized by multiple hydrogen bonds .

Antitumor Activity

Research indicates that derivatives of dihydropyridines exhibit notable antitumor properties. In a study involving various analogs, compounds similar to this compound demonstrated cytotoxic effects against several human tumor cell lines. Notably, one analog was found to be 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line .

Antimicrobial Properties

The compound has shown promising antimicrobial activity. In tests against a panel of bacteria and fungi, certain derivatives exhibited effectiveness comparable to established antibiotics like ampicillin and antifungal agents such as clotrimazole. This suggests potential applications in treating infections caused by resistant strains .

Pharmacological Applications

The biological activity of this compound extends beyond antimicrobial and antitumor effects. It has been noted for its cardiotonic properties, which can be beneficial in managing heart conditions. Additionally, compounds within this class have been explored for their psychotherapeutic effects and potential as anti-inflammatory agents .

Case Studies

Several studies have highlighted the efficacy of dihydropyridine derivatives:

  • Cytotoxicity Study : A series of 1,4,6-trisubstituted dihydropyridines were synthesized and evaluated for their cytotoxic potential against three human tumor cell lines. Among these, specific compounds showed significant activity, indicating a robust structure-activity relationship that could guide future drug development .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, various derivatives were tested against common pathogens. The results indicated that certain compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Tested Compounds Effectiveness Reference
AntitumorAnalogs 15, 23, 24Up to 2.5 times more active than doxorubicin
AntimicrobialAnalogs 15, 20, 21Comparable to ampicillin and clotrimazole
CardiotonicVarious derivativesEffective in heart failure models

Q & A

Q. What synthetic strategies are commonly employed for preparing 1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives?

The synthesis typically involves multi-step protocols, including:

  • Cyclocondensation : Reaction of substituted pyridine precursors with nitrobenzyl halides under basic conditions to introduce the 3-nitrobenzyl group. For example, microwave-assisted cyclization can enhance reaction efficiency .
  • One-pot methods : Sequential coupling of malonic acid derivatives with nitrobenzylamines, followed by acid-catalyzed cyclization. This approach minimizes intermediate isolation and improves yields .
  • Catalytic systems : Use of transition metal catalysts (e.g., Pd/Cu) for regioselective C–H functionalization in the pyridine core .

Q. How is structural characterization of this compound performed, particularly for verifying regiochemistry?

Key techniques include:

  • NMR spectroscopy : Distinct proton environments are resolved via 1H^1H- and 13C^{13}C-NMR. For example, the 3-nitrobenzyl group shows aromatic splitting patterns at δ 7.4–8.4 ppm, while the pyridone ring protons resonate at δ 6.7–8.4 ppm .
  • X-ray crystallography : Resolves spatial arrangement, confirming the 2-oxo configuration and nitrobenzyl substitution. Moieties like the dihydropyridine ring exhibit planar geometry, with bond angles consistent with conjugation .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What are the common derivatives of this compound, and how do substituents influence reactivity?

Derivatives include:

  • Ester analogs : Methyl/ethyl esters of the carboxylic acid group, synthesized via Fischer esterification. These derivatives enhance solubility for biological assays .
  • Nitro-group modifications : Reduction to amine (-NH2_2) or conversion to amide (-CONHR) alters electronic properties and hydrogen-bonding capacity .
  • Heterocyclic hybrids : Fusion with imidazo[1,2-a]pyridine or quinoline scaffolds to modulate π-stacking interactions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of synthetic routes for regioselective substitution?

  • DFT calculations : Predict thermodynamic stability of intermediates, favoring pathways with lower activation energy for nitrobenzyl incorporation .
  • Molecular docking : Screens substituent effects on binding to target enzymes (e.g., kinases), identifying steric/electronic clashes .
  • MD simulations : Models solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for nitro-group stability) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Establishes concentration-dependent effects, distinguishing true activity from assay artifacts .
  • Metabolic stability assays : Evaluates compound degradation in vitro (e.g., liver microsomes) to clarify discrepancies in in vivo efficacy .
  • Crystallographic SAR : Correlates structural variations (e.g., nitro positioning) with activity trends using protein-ligand co-crystal data .

Q. How can regiochemical outcomes be controlled during heterocyclic fusion reactions?

  • Directing groups : Use of ortho-substituents (e.g., -COOH) to steer electrophilic attack to the pyridine C-4 position .
  • Catalyst design : Chiral ligands (e.g., BINOL) induce enantioselectivity in asymmetric cycloadditions .
  • Temperature modulation : Lower temperatures (<50°C) favor kinetic control, reducing undesired byproducts from thermodynamic pathways .

Q. What analytical methods validate the stability of this compound under physiological conditions?

  • HPLC-MS/MS : Monitors degradation products (e.g., nitro-reduction to amine) in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
  • UV-Vis spectroscopy : Tracks absorbance shifts indicative of ring-opening or tautomerization .
  • Stability-indicating assays : Accelerated aging studies (40°C/75% RH) quantify shelf-life using Arrhenius modeling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.